2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-propylacetamide
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Overview
Description
2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-propylacetamide is a complex organic compound that features both an indole and an oxadiazole moiety. Indole derivatives are known for their wide-ranging biological activities and therapeutic potential, while oxadiazoles are recognized for their diverse chemical reactivity and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-propylacetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the reaction of hydrazides with carboxylic acids or their derivatives under cyclization conditions.
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes.
Coupling of Indole and Oxadiazole: The final step involves coupling the indole and oxadiazole moieties through appropriate linkers and reaction conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Chemical Reactions Analysis
2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-propylacetamide can undergo various chemical reactions:
Scientific Research Applications
2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-propylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-propylacetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-propylacetamide can be compared with other similar compounds:
Properties
IUPAC Name |
2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-3-9-18-15(22)11-21-10-13(12-7-5-6-8-14(12)21)17-20-19-16(4-2)23-17/h5-8,10H,3-4,9,11H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJBNSOUSWFEQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C=C(C2=CC=CC=C21)C3=NN=C(O3)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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